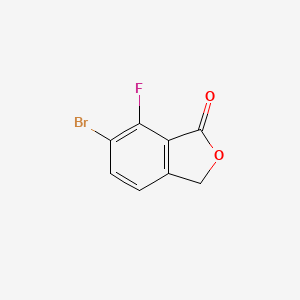

6-bromo-7-fluoroisobenzofuran-1(3H)-one

CAS No.:

Cat. No.: VC13712138

Molecular Formula: C8H4BrFO2

Molecular Weight: 231.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrFO2 |

|---|---|

| Molecular Weight | 231.02 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-3H-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C8H4BrFO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |

| Standard InChI Key | VVSWDLKBMDUXNC-UHFFFAOYSA-N |

| SMILES | C1C2=C(C(=C(C=C2)Br)F)C(=O)O1 |

| Canonical SMILES | C1C2=C(C(=C(C=C2)Br)F)C(=O)O1 |

Introduction

Synthetic Routes

The synthesis of 6-bromo-7-fluoroisobenzofuran-1(3H)-one typically involves multi-step halogenation reactions starting from isobenzofuran derivatives. The following steps are commonly used:

-

Bromination: Introduction of bromine at the 6th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

-

Fluorination: Fluorine is introduced at the 7th position using reagents such as Selectfluor or elemental fluorine.

These reactions require precise control of temperature, solvent choice, and reaction time to achieve high yields and minimize side products.

Industrial Production

In industrial settings, scalable synthesis involves:

-

Use of catalysts to improve reaction efficiency.

-

Optimization of solvent systems for better selectivity.

-

Temperature control to enhance yield and purity.

Chemical Reactivity

6-Bromo-7-fluoroisobenzofuran-1(3H)-one exhibits versatile reactivity due to its halogenated structure:

Oxidation

The compound can undergo oxidation to introduce new functional groups, potentially forming carboxylic acids or ketones.

Reduction

Reduction reactions can selectively modify the bromine or fluorine substituents, altering its electronic properties.

Substitution

Both nucleophilic and electrophilic substitution reactions are feasible, allowing replacement of bromine or fluorine with other functional groups.

Common Reagents:

-

Oxidizing agents: Potassium permanganate (KMnO4)

-

Reducing agents: Lithium aluminum hydride (LiAlH4)

-

Substitution agents: Organometallic reagents like Grignard reagents

Medicinal Chemistry

Halogenated compounds like 6-bromo-7-fluoroisobenzofuran-1(3H)-one are studied for their potential pharmacological properties:

-

Anti-inflammatory agents: The compound’s structure suggests potential interaction with enzymes involved in inflammation.

-

Antimicrobial activity: Halogens often enhance bioactivity against bacterial or fungal pathogens.

-

Anticancer research: Its unique electronic properties make it a candidate for targeting specific cancer cell pathways.

Materials Science

This compound may be used as a precursor in synthesizing advanced materials:

-

Polymers with enhanced thermal stability.

-

Coatings with unique optical or electronic properties.

Organic Synthesis

As a building block, it facilitates the creation of more complex molecules in research and industrial applications.

Biological Activity

The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological targets such as enzymes or receptors:

-

Bromine contributes to lipophilicity, improving membrane permeability.

-

Fluorine enhances binding affinity to biological targets due to its electronegativity.

Experimental studies are needed to confirm these interactions and evaluate its efficacy in drug development.

Safety and Handling

While specific safety data for this compound is limited, general precautions for halogenated organics apply:

-

Avoid inhalation, ingestion, or skin contact.

-

Use appropriate personal protective equipment (PPE) during handling.

-

Store in a cool, dry place away from incompatible substances like strong oxidizers.

Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 6-Chloro-7-fluoroisobenzofuran-1(3H)-one | C8H4ClFO2 | Chlorine replaces bromine |

| 6-Bromo-isobenzofuranone | C8H5BrO2 | Lacks fluorine substitution |

| 6-Iodo-7-fluoroisobenzofuran-1(3H)-one | C8H4IF O2 | Iodine replaces bromine |

These derivatives differ in their halogenation patterns, influencing their chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume